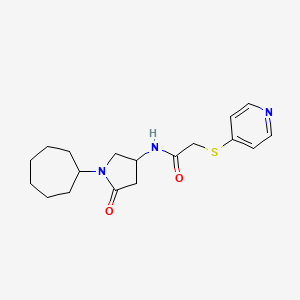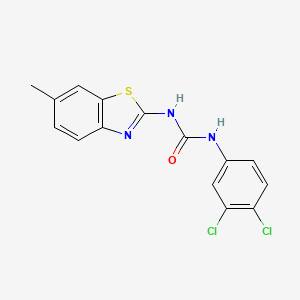![molecular formula C17H24FN3 B6055021 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, also known as PF-04995274, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptors are a type of G protein-coupled receptor (GPCR) that are involved in pain modulation, stress response, and addiction. PF-04995274 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and drug addiction.
作用机制
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine acts as a selective antagonist of the NOP receptor. This means that it binds to the receptor and prevents the activation of downstream signaling pathways. The NOP receptor is involved in the modulation of pain, stress response, and addiction, and 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have effects on all of these processes.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
实验室实验的优点和局限性
One advantage of using 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine in lab experiments is its selectivity for the NOP receptor. This allows researchers to investigate the specific effects of targeting this receptor without affecting other signaling pathways. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Another potential area of research is its effects on addiction, as NOP receptors have been implicated in addiction-related behaviors. Additionally, further studies could investigate the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, as well as its potential interactions with other drugs and signaling pathways.
合成方法
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinuclidine ring, followed by the introduction of a fluorophenyl and piperazine moiety. The final compound is obtained through purification and isolation.
科学研究应用
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
属性
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17-13-19-7-5-14(17)6-8-19/h1-4,14,17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLFRCKVSTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)


![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)